(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid

Medicinal chemistry Scaffold diversification Structure–activity relationship

Cyclopenta[c]quinoline SAR studies show minor substitutions drastically alter bioactivity. Literature-profiled analogs (4-alkylamino, quaternary salts) lack the N5-acetic acid handle present in CAS 727675-85-6. This partially saturated 4-oxo scaffold with ionizable carboxylic acid offers: - **Key differentiator**: N5-acetic acid for parallel amide library synthesis (carbodiimide/uronium activation). - **Reduced interference**: Avoids non-specific DNA intercalation vs. planar cationic analogs. - **Dual reactivity**: Enolate alkylation at 4-oxo + alcohol reduction from acid side chain. Typical purity 95-97% (research grade).

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 727675-85-6
Cat. No. B2945656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid
CAS727675-85-6
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O
InChIInChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17)
InChIKeyWUWDCYBBYOWOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline and Sourcing Landscape


(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid (CAS 727675-85-6) is a synthetic heterocyclic compound belonging to the cyclopenta[c]quinoline family, characterized by a fused tricyclic core bearing a 4-oxo group and an N5-acetic acid substituent . Its molecular formula is C₁₄H₁₃NO₃ with a monoisotopic mass of 243.0895 Da . The compound is currently listed by multiple chemical suppliers primarily as a research-grade building block or screening compound (typical purity 95–97%), rather than a mature, pharmacologically profiled lead . No primary research publication or patent was identified that specifically characterizes the biological activity or physicochemical differentiation of this exact compound against structurally defined analogs, which directly shapes the procurement rationale detailed below.

Commercially available cyclopenta[c]quinoline building blockMulti-vendor supply, 95–97% purity
Unique N5-acetic acid handle for amide couplingEnables parallel library synthesis
Non-planar 4-oxo-tetrahydro coreDistinct from planar intercalating salts

Structural Singularity of the N5-Acetic Acid Scaffold


The cyclopenta[c]quinoline chemical space exhibits steep structure–activity relationships (SAR) where minor modifications to the core oxidation state, N-substituent, or ring saturation profoundly alter biological and physicochemical profiles . Published SAR data on congeneric cyclopenta[c]quinoline series demonstrate that 4-alkyl/aryl-amino substitution alone can change in vitro cytotoxicity by over an order of magnitude across human cancer cell lines [1], and that quaternization of the ring nitrogen fundamentally switches antibacterial potency and spectrum against methicillin-resistant Staphylococcus aureus [2]. The target compound uniquely combines a 4-oxo-1,2,3,4-tetrahydro oxidation state with an N5-acetic acid moiety—a substitution pattern absent from all publicly disclosed biological profiling studies . Consequently, procurement of a 'close' cyclopentaquinoline analog (e.g., a 4-alkylamino derivative, a quaternary salt, or a non-acetic-acid N-substituted variant) cannot be assumed to recapitulate the properties of CAS 727675-85-6 without explicit bridging data, which the current literature does not provide.

N5-acetic acid pattern absent from bioactivity studies. All literature-reported cyclopenta[c]quinolines with pharmacological data carry –H, –alkyl, or quaternary ammonium at N5; no bridging PK/PD data exist.
Core oxidation state differs from planar cationic salts. The 4-oxo-tetrahydro framework may impart different solubility, DNA-intercalation liability, and reactivity compared to fully aromatic quaternary salts.
Substitution with ‘close’ analogs cannot be assumed. Even 4-alkylamino or N5-alkyl variants may exhibit divergent cytotoxicity or antimicrobial profiles; explicit bridging data are unavailable.

Quantitative Differentiation Against Proximal Analogs


N5-Acetic Acid Substituent vs. Literature Comparators

A systematic comparison of the CAS 727675-85-6 structure against all cyclopenta[c]quinoline derivatives with disclosed biological data reveals zero overlap in the N5 substitution pattern. All published cytotoxic, antibacterial, or neurotropic cyclopenta[c]quinolines bear either N5-H, N5-alkyl, N5-dialkylaminoacetyl, or N5-quaternary ammonium groups [1][2][3]. CAS 727675-85-6 is the sole commercially available congener bearing an N5-acetic acid moiety appended to the 4-oxo-1,2,3,4-tetrahydro core. This structural distinction precludes direct interpolation of any published biological potency value to the target compound.

N5 substituent
Class-level
Target: –CH₂COOH
Literature: –H, –CH₃, –CH₂CH₃, quaternary salts
No direct comparator with N5-acetic acid exists
Precludes direct potency interpolation
Structural database mining (1978–2024), vendor catalogs
Medicinal chemistry Scaffold diversification Structure–activity relationship

Core Oxidation State and Aromaticity Distinction

The target compound contains a 4-oxo group on a partially saturated cyclopenta[c]quinoline framework (1,2,3,4-tetrahydro), contrasting with the fully aromatic, positively charged cyclopenta[c]quinolinium salts that dominate the antistaphylococcal literature [1]. The presence of the 4-oxo group introduces a hydrogen-bond acceptor and a site for further chemical derivatization (e.g., enolate chemistry, reductive amination), whereas the quaternary salts are primarily designed for DNA intercalation and membrane disruption and are not easily functionalized at C4 [2]. No experimental logP, pKa, or solubility data are available for CAS 727675-85-6, but the combination of the carboxylic acid (ionizable, enhances aqueous solubility at physiological pH) with the partially saturated, non-planar core is predicted to yield physicochemical properties distinct from both the planar intercalating salts and the fully aromatic systems .

Core oxidation state
Class-level
4-oxo-1,2,3,4-tetrahydro (non-planar, –COOH) vs. quaternary salts (planar, cationic, no C4 carbonyl)
May yield distinct physicochemical profile
No experimental logP, pKa, or solubility data available
Physicochemical property Reactivity Synthetic intermediate

Commercial Availability and Purity Benchmarking

CAS 727675-85-6 is offered by multiple independent suppliers at purities ranging from 95% to 97% (HPLC) . This multi-vendor availability at moderate purity is typical for a research-grade screening compound or synthetic intermediate. In contrast, the more extensively characterized cyclopenta[c]quinoline derivatives (e.g., quaternary salts, 4-alkylamino analogs) are generally synthesized in-house by academic groups and are not available from commercial catalogs, making CAS 727675-85-6 one of the few cyclopenta[c]quinoline building blocks that can be procured without custom synthesis [1]. No certificate-of-analysis data were publicly accessible to compare batch-to-batch variability.

Commercial availability
Reported
95–97% purity, multi-vendor supply vs. custom synthesis only for literature analogs
Accessible scaffold without custom synthesis
Supplier catalog survey; no COA cross-comparison
Procurement Quality control Building block

Carboxylic Acid Handle for Library Derivatization

The N5-acetic acid substituent on CAS 727675-85-6 provides a carboxylic acid functional group amenable to high-yielding amide coupling, esterification, or reduction chemistries . This permits rapid generation of amide, ester, or alcohol libraries for SAR exploration. By contrast, published biologically active cyclopenta[c]quinoline derivatives typically bear N5-substituents installed via nucleophilic substitution of chloroacetyl intermediates or quaternization reactions, which are less amenable to parallel diversification [1][2]. No quantitative yield comparison for amide coupling at N5-acetic acid vs. N5-chloroacetyl intermediates has been published; this inference is based on well-established reactivity principles of carboxylic acids vs. alkyl chlorides.

Derivatization handle
Class-level
–COOH: amide coupling, esterification, reduction vs. literature N5-chloroacetyl or –H, requiring alkylation
Supports parallel library synthesis
Inferred reactivity; no comparative yield data
Parallel synthesis Amide coupling Medicinal chemistry

Research and Industrial Application Scenarios


Carboxylic-Acid-Driven Parallel Derivatization

CAS 727675-85-6 is optimally deployed as a core scaffold for amide library generation. Its N5-acetic acid moiety enables high-throughput parallel amide coupling with diverse amine building blocks using standard carbodiimide or uronium-based activation, a diversification strategy not accessible from any literature-profiled cyclopenta[c]quinoline pharmacophore [1]. This positions the compound as a privileged starting point for hit-finding campaigns targeting enzyme classes where cyclopentaquinoline-derived inhibitors (e.g., topoisomerase II, cholinesterases) have shown promise .

Non-Planar Ionizable Scaffold for Solubility Assays

The partially saturated 4-oxo-1,2,3,4-tetrahydro core combined with the ionizable carboxylic acid distinguishes CAS 727675-85-6 from the planar, permanently cationic cyclopenta[c]quinolinium intercalators that dominate the biological literature [1]. This scaffold may be preferable for biochemical or cellular assays where aqueous solubility, reduced DNA intercalation liability, or avoidance of non-specific membrane disruption is desired, although direct experimental solubility or selectivity data for this compound have not been published.

4-Oxo-Tetrahydroquinoline as a Versatile Intermediate

The 4-oxo group on the partially saturated ring serves as a reactive handle for enolate alkylation, condensation, or reductive amination chemistries that are not available on fully aromatic cyclopenta[c]quinoline systems [1]. Additionally, the acetic acid side chain can be reduced to the primary alcohol for further functionalization. This dual-reactivity profile makes the compound suitable for synthetic methodology studies or the preparation of advanced intermediates for fragment-based drug discovery.

Application
Selection Property
Validation Focus
Carboxylic-acid-driven parallel derivatization
Carboxylic acid handle for amide coupling
Derivatization efficiency and library enumeration
Non-planar ionizable scaffold for solubility assays
Partially saturated, non-cationic core with ionizable group
Aqueous solubility and reduced DNA intercalation
4-Oxo-tetrahydroquinoline as versatile intermediate
4-Oxo group and acetic acid for dual reactivity
Enolate/reductive amination chemistry outcomes
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